molecular formula C10H17ClN2 B3096049 (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride CAS No. 1269504-26-8

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride

Cat. No. B3096049
CAS RN: 1269504-26-8
M. Wt: 200.71
InChI Key: IKDUAXOKHFOREM-QRPNPIFTSA-N
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Description

“(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride” is likely a salt of an amine compound. The “S” denotes that it is the “Sinister” or left-handed isomer of the molecule, indicating its stereochemistry. The “4-(1-Aminoethyl)” suggests that an ethylamine group is attached to the fourth carbon of the aniline ring. The “N,N-dimethylaniline” indicates that two methyl groups are attached to the nitrogen of the aniline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the aminoethyl and dimethylamino groups .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (from the aniline) with an aminoethyl group and a dimethylamino group attached. The presence of the amino groups suggests that the compound could form hydrogen bonds .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation reactions. The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an amine, it would likely be a weak base. The presence of the aromatic ring could contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Synthesis Techniques

Synthesis of derivatives and analogues from dimethylaniline compounds demonstrates the chemical versatility and potential for further application in various fields of research. For example, a high-yielding synthesis process involving N,N-dimethylaniline as a starting material has been developed for producing specific cyclic compounds, highlighting the role of dimethylaniline derivatives in synthetic organic chemistry and potentially in the development of pharmaceuticals and materials science (Vaid et al., 2014).

Metabolic Studies

Research into the metabolism of N,N-dimethylaniline has shown its transformation through N-demethylation, N-oxidation, and ring hydroxylation, providing insights into how such compounds are processed in biological systems. This has implications for understanding the biotransformation of similar chemical entities in environmental and toxicological contexts (Gorrod & Gooderham, 2010).

Antimicrobial and Cytotoxic Properties

Some studies have discovered compounds derived from N,N-dimethylaniline showing significant inhibitory activities against various cancer cells as well as antimicrobial effects. This underscores the potential of dimethylaniline derivatives in developing new therapeutic agents (Um et al., 2013).

Environmental Impact and Toxicology

The formation of DNA adducts by derivatives of N,N-dimethylaniline has been examined, which is crucial for assessing the genotoxic potential of environmental pollutants. Such studies are essential for environmental monitoring and assessing the risks associated with exposure to certain chemicals (Cui et al., 2007).

Electrosynthesis Applications

Investigations into the cathodic reduction of nitroso derivatives of N,N-dimethylaniline offer insights into electrochemical synthesis methods that could be applied in the production of industrially relevant compounds. This highlights the role of electrochemistry in sustainable chemical synthesis (Polat et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a catalyst or a ligand, it would participate in chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, amines can be irritants and should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its applications. It could be studied for potential uses in medicine, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUAXOKHFOREM-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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